(9H-Purin-6-ylamino)-acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

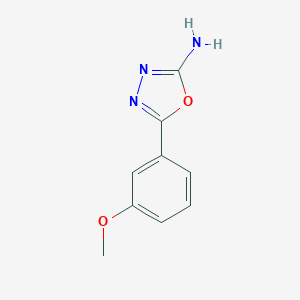

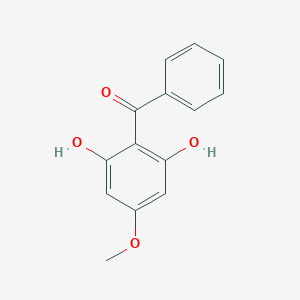

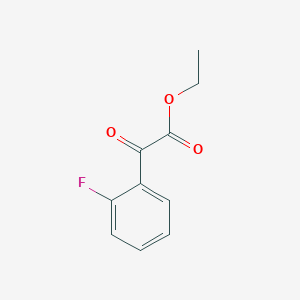

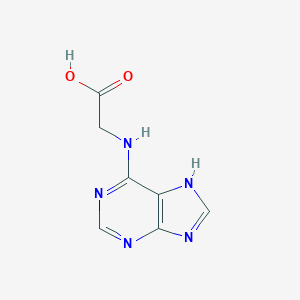

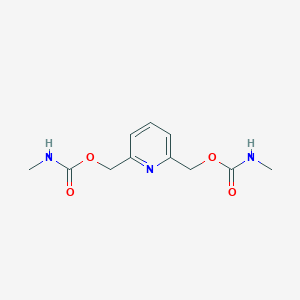

The compound (9H-Purin-6-ylamino)-acetic acid is a derivative of purine, which is a heterocyclic aromatic organic compound. It features a purine base linked to an acetic acid moiety. This structure is significant in medicinal chemistry due to its resemblance to naturally occurring nucleotides and its potential for biological activity.

Synthesis Analysis

The synthesis of purine derivatives, such as (9H-Purin-6-ylamino)-acetic acid, can be achieved through various methods. One approach involves the catalyst-free one-step synthesis of 2-(purin-6-yl)acetoacetic acid ethyl esters and related compounds through S(N)Ar-based reactions of 6-halopurines with ethyl acetoacetate, as described in the first paper . Another method includes the synthesis of N-(6-benzylthio-9H-9-purinyl)acetylamino acids through a single-stage method involving N-bromoacetylamino acid esters and 6-benzylmercaptopurine . Additionally, the synthesis of related compounds with potential acetylcholinesterase inhibition activity has been reported, which involves characterization by NMR and mass spectra .

Molecular Structure Analysis

The molecular structure of (9H-Purin-6-ylamino)-acetic acid and its derivatives is characterized by the presence of a purine base, which is a bicyclic structure composed of a pyrimidine ring fused to an imidazole ring. The acetic acid moiety is attached to the nitrogen atom at the 6-position of the purine base. The precise structure can be elucidated using NMR spectroscopy, as indicated in the synthesis of related compounds .

Chemical Reactions Analysis

The chemical reactivity of (9H-Purin-6-ylamino)-acetic acid derivatives can be explored through various reactions. For instance, the Pd-catalyzed cross-coupling reactions of 6-chloropurines with a Reformatsky reagent have been used to synthesize (purin-6-yl)acetates . These acetates can undergo further transformations, such as reduction to yield 6-(2-hydroxyethyl)purines or reaction with amines to afford 6-(carbamoylmethyl)purines .

Physical and Chemical Properties Analysis

The physical and chemical properties of (9H-Purin-6-ylamino)-acetic acid derivatives are influenced by the purine base and the substituents attached to it. The solubility, melting point, and stability of these compounds can vary based on the nature of the substituents and the reaction conditions used during synthesis. For example, the absence of metal catalysts and ligands in the synthesis can affect the purity and yield of the final product . The biological activity of these compounds, such as their potential inhibition of acetylcholinesterase, is also a critical aspect of their chemical properties .

Safety And Hazards

The safety and hazards of “(9H-Purin-6-ylamino)-acetic acid” are not directly available. However, safety data sheets for related compounds provide some insight1112.

Orientations Futures

There are no specific future directions available for “(9H-Purin-6-ylamino)-acetic acid”. However, research on related compounds suggests potential areas of interest713.

Please note that this analysis is based on the limited information available and may not fully cover “(9H-Purin-6-ylamino)-acetic acid”. For a more comprehensive analysis, further research and expert consultation may be required.

Propriétés

IUPAC Name |

2-(7H-purin-6-ylamino)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N5O2/c13-4(14)1-8-6-5-7(10-2-9-5)12-3-11-6/h2-3H,1H2,(H,13,14)(H2,8,9,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQDOCXUDXYMTRL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1)C(=NC=N2)NCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50361299 |

Source

|

| Record name | (9H-Purin-6-ylamino)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50361299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(9H-Purin-6-ylamino)-acetic acid | |

CAS RN |

10082-93-6 |

Source

|

| Record name | 10082-93-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37011 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (9H-Purin-6-ylamino)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50361299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Spiro[5.5]undecan-2-one](/img/structure/B155468.png)